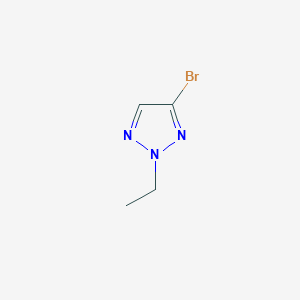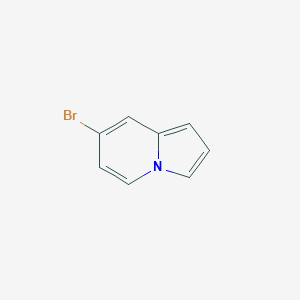
3-(Aminomethyl)thietane 1,1-dioxide
Overview
Description
3-(Aminomethyl)thietane 1,1-dioxide is a chemical compound with the CAS Number: 1422496-55-6 . It has a molecular weight of 135.19 and its IUPAC name is 3-(aminomethyl)thietane 1,1-dioxide . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
3-Aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles were synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .Molecular Structure Analysis
The InChI code for 3-(Aminomethyl)thietane 1,1-dioxide is 1S/C4H9NO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3,5H2 .Chemical Reactions Analysis
The reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates led to the elimination of thietane-1,1-dioxide and the formation of 3-aryloxythietane-1,1-dioxides . In continuation of this research, the reaction of triazole I with sodium mercaptophenolate resulted in the synthesis of 3-(phenylsulfanyl)thietane-1,1-dioxide .Physical And Chemical Properties Analysis
3-(Aminomethyl)thietane 1,1-dioxide is a white to yellow solid .Scientific Research Applications
Molecular Structure Analysis
Studies have explored the molecular structures of derivatives like thietane-1,1-dioxide, revealing insights into their conformation and ring structures. For instance, NMR studies have shown that thietane-1,1-dioxide has a planar or slightly distorted average conformation with a low barrier to ring planarity, contrasting with other four-membered ring compounds (Fronza, Mondelli, & Bradamante, 1979).
Chemical Synthesis and Modification
Significant research has been conducted on the synthesis and modification of thietane 1,1-dioxide derivatives. For example, one study described a one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides, indicating the trans orientation of the substitution groups on the thietane ring (Chen & Chow, 1974). Another research introduced a new reagent for the synthesis of 3-substituted thietane 1,1-dioxides (Klen, Khaliullin, & Makarova, 2008).
Potential Medical Applications
Some derivatives of thietane 1,1-dioxide have been studied for their antidepressant activity. A study synthesized 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides and found that one of the compounds displayed antidepressant properties in tail-suspension and forced-swim tests, comparable with those of imipramine. This study also predicted low toxicity risks and satisfactory pharmacokinetic characteristics for these compounds (Klen et al., 2017).
Electronic Properties and Reactivity
Research on the electronic properties and reactivity of thietane 1,1-dioxide and related compounds has been conducted. A study involving the He(I)α photoelectron spectra and electron transmission spectra of these compounds provided insights into their chemical reactivity and the stabilizing inductive effect of the sulfone group (Martin et al., 1986).
Mechanism of Action
The 3-substituted thietane-1,1-dioxide IId (2 and 20 mg/kg) displayed antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine . The mechanism of action of N-199/1 is probably due to stimulation of serotonergic 5HT1A-receptors and/or blockade of 5HT2A/2C-receptors and/or α2-adrenergic receptors; dopaminergic and cholinergic receptors may also be involved .
Safety and Hazards
Future Directions
The development of synthetic methods for new 3-aryloxy(sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy(sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . These compounds have shown promising antidepressant activity, making them a focus for future research in the field of psychotropic agents .
properties
IUPAC Name |
(1,1-dioxothietan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHNQVXADNNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)thietane 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)
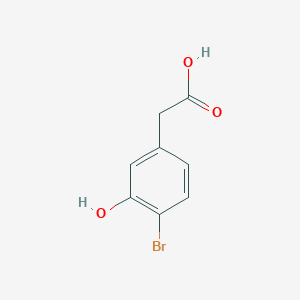
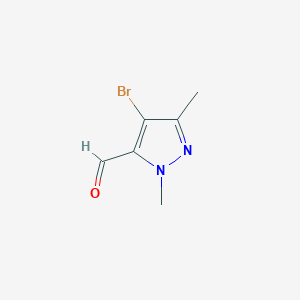
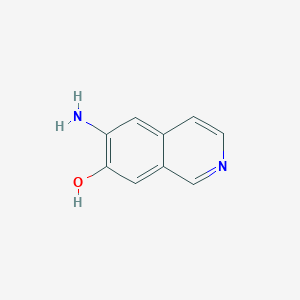
![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)
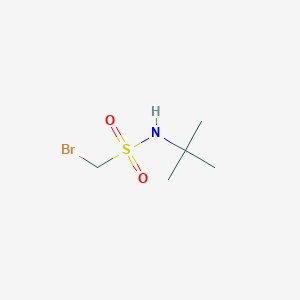
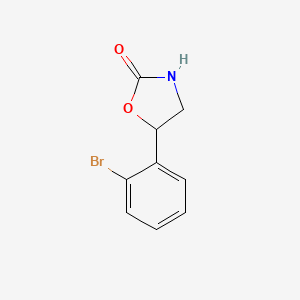
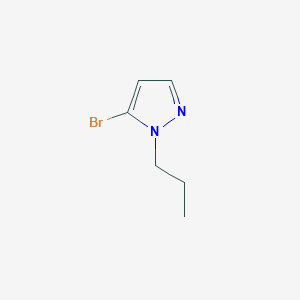

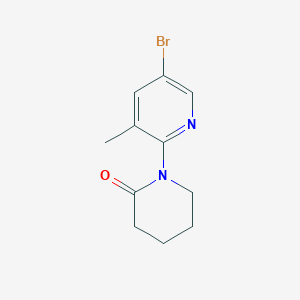
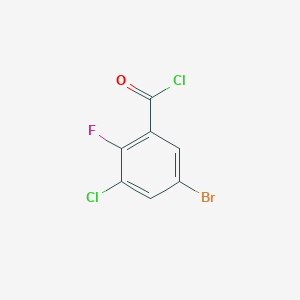
![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)
